An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, the nuances of its thione-thiol tautomerism, and the spectroscopic and computational methodologies used to characterize this dynamic equilibrium. The insights presented herein are grounded in established chemical principles and supported by experimental and theoretical data from analogous structures, offering a robust framework for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] A key functional group that often imparts significant biological activity to this scaffold is the thiol/thione moiety at the 3-position. This group introduces the fascinating chemical phenomenon of tautomerism, which can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Understanding the tautomeric behavior of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is therefore crucial for elucidating its mechanism of action and for the rational design of new drug candidates.
Synthesis and Structural Elucidation
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common and effective route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide. This versatile method allows for the introduction of various substituents on the triazole ring, enabling the fine-tuning of the molecule's properties.
A general synthetic pathway, adapted for the preparation of the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, is illustrated below.[4] This multi-step synthesis begins with the reaction of a substituted aniline with a thiocarbohydrazide derivative, followed by acylation and subsequent cyclization.
Caption: Generalized synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.
Experimental Protocol: A Representative Synthesis
The following protocol details the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which can be adapted for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-Arylthiosemicarbazide
-
Dissolve the corresponding arylhydrazine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a substituted isothiocyanate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold solvent and recrystallize from a suitable solvent system to obtain the pure 1-arylthiosemicarbazide.
Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-arylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).[2]
-
Reflux the mixture for several hours. The progress of the intramolecular cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.[2]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
The Core Concept: Thione-Thiol Tautomerism
A defining characteristic of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[4] This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature.[5]
Caption: Thione-thiol tautomeric equilibrium in 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with the actual chemical structure images.
For many 1,2,4-triazole-3-thiol derivatives, the thione tautomer is generally the more stable form, particularly in the solid state and in polar solvents.[4][5] This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the triazole ring of the thiol form, as well as favorable intermolecular hydrogen bonding in the solid state.
Spectroscopic Evidence for Tautomerism
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the predominant tautomeric form of 1,2,4-triazole-3-thiols.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide critical insights into the tautomeric equilibrium. For the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, studies in a polar solvent like DMSO-d₆ have shown that the equilibrium is significantly shifted towards the thione form.[4]
Key diagnostic signals include:
-
¹H NMR: The proton attached to the nitrogen atom (N-H) in the thione form is typically observed as a broad singlet at a significantly downfield chemical shift (e.g., ~14 ppm). The proton of the thiol group (S-H) in the thiol form would appear at a different, generally less downfield, chemical shift.
-
¹³C NMR: The carbon atom of the C=S group in the thione form exhibits a characteristic deshielded signal in the range of 160-170 ppm.[4] In contrast, the carbon atom of the C-SH group in the thiol form would be expected to resonate at a more upfield chemical shift.
Table 1: Representative NMR Data for the Thione Tautomer of a 4,5-Disubstituted-1,2,4-triazole-3-thiol in DMSO-d₆ [4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~14.1 | br s | N-H |
| ¹³C | ~168.6 | s | C=S |
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of the C=S and S-H bonds are particularly informative for distinguishing between the thione and thiol tautomers.
-
Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibration is also observed, usually as a broad band in the range of 3400-3100 cm⁻¹.
-
Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching absorption band around 2600-2550 cm⁻¹.
In many reported cases for solid-state analysis, the IR spectra of 4,5-disubstituted-1,2,4-triazole-3-thiols are dominated by the absorption bands characteristic of the thione form, further supporting its prevalence in the solid state.
Computational Insights into Tautomeric Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the relative stabilities of tautomers.[6] By calculating the optimized geometries and electronic energies of both the thione and thiol forms, the thermodynamically more stable tautomer in the gas phase can be predicted.
For the parent 1,2,4-triazole-3-thione and its derivatives, computational studies consistently show that the thione form is energetically more favorable than the thiol form.[6] These theoretical findings are in excellent agreement with the experimental observations from NMR and IR spectroscopy.
Implications for Drug Development
The predominance of the thione tautomer has significant implications for the drug development process. The chemical reactivity, hydrogen bonding capacity, and overall shape of the molecule are dictated by its tautomeric form.
-
Receptor Binding: The thione tautomer, with its N-H proton donor and C=S proton acceptor functionalities, will exhibit different hydrogen bonding patterns compared to the thiol tautomer with its S-H proton donor. This can dramatically affect how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.
-
Physicochemical Properties: The greater polarity of the thione tautomer can influence properties such as solubility, lipophilicity, and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Chemical Reactivity: The thione and thiol forms exhibit different chemical reactivities. For instance, alkylation reactions on this scaffold can occur at either the sulfur atom of the thiol form or a nitrogen atom of the thione form, leading to different products with potentially distinct biological activities. Experimental evidence for related compounds suggests that S-alkylation is the exclusive pathway, indicating that while the thione form may be more stable, the thiol tautomer is the reactive species in this particular transformation.[4]
Conclusion
5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exists in a dynamic equilibrium between its thione and thiol tautomers. A wealth of experimental and computational evidence from closely related analogues strongly indicates that the thione form is the predominant and more stable tautomer, particularly in the solid state and in polar solvents. This fundamental understanding of its chemical structure and tautomeric behavior is paramount for researchers in the field of drug discovery and development. By leveraging this knowledge, scientists can better predict the molecule's interactions with biological systems, optimize its pharmacological properties, and ultimately design more effective and selective therapeutic agents based on the versatile 1,2,4-triazole scaffold.
References
-
Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. Available at: [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available at: https://www.jocpr.com/articles/synthesis-of-triazole-derivative-4benzylideneamino5-phenyl-4h124--triazole3thiol-schiff-base.pdf
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]
-
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][7]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]
-
CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]
-
PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
-
SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. Available at: [Link]
-
Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Available at: [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 7. researchgate.net [researchgate.net]
